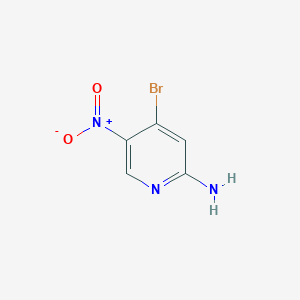

4-Bromo-5-nitropyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZJCTZTDMZTOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30516048 | |

| Record name | 4-Bromo-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84487-11-6 | |

| Record name | 4-Bromo-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 4-Bromo-5-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for 4-Bromo-5-nitropyridin-2-amine (CAS No. 84487-11-6). This compound is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents.

Core Chemical Properties

This compound is a substituted pyridine derivative. Its chemical structure, featuring an amine, a bromine atom, and a nitro group, offers multiple points for synthetic modification, making it a versatile intermediate in medicinal chemistry.

Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that while some data is readily available, specific values for properties like melting and boiling points are not consistently reported in publicly accessible literature and may vary based on sample purity.

| Property | Value | Source |

| CAS Number | 84487-11-6 | [1][2] |

| Molecular Formula | C₅H₄BrN₃O₂ | [1] |

| Molecular Weight | 218.01 g/mol | [1] |

| Appearance | Solid (form may vary) | |

| Purity | Typically ≥97% | |

| Solubility | No specific data available. Expected to be soluble in polar organic solvents. | |

| Melting Point | No specific data available. | [3][4] |

| Boiling Point | No specific data available. | [3][4] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is anticipated to proceed via the nitration of 2-amino-4-bromopyridine. The regioselectivity of this electrophilic aromatic substitution is directed by the activating amino group and the deactivating, yet ortho-, para-directing, bromo group. The nitro group is expected to add at the 5-position, which is ortho to the bromine and meta to the strongly activating amino group, or at the 3-position, which is ortho to the amino group. The formation of the 5-nitro isomer is a likely outcome.

Proposed Synthesis of this compound

This protocol is based on established methods for the nitration of aminopyridines.[5][6]

Materials:

-

2-Amino-4-bromopyridine

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice

-

Sodium Hydroxide (NaOH) solution (e.g., 40%) for neutralization

-

Distilled Water

-

Ethanol (for recrystallization)

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add a calculated volume of concentrated sulfuric acid.

-

Substrate Addition: Cool the sulfuric acid to 0°C using an ice bath. Slowly and in portions, add 2-amino-4-bromopyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 5°C.

-

Nitration: Once the substrate is fully dissolved, add a stoichiometric amount of concentrated nitric acid dropwise via the dropping funnel. Maintain the reaction temperature at 0-5°C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10°C) for a specified time. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Upon completion, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

-

Neutralization and Precipitation: Slowly neutralize the acidic solution with a sodium hydroxide solution until the desired product precipitates. The pH should be carefully monitored.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Purification: Wash the solid with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.

Logical Workflow for the Proposed Synthesis:

Proposed workflow for the synthesis of this compound.

Spectroscopic Data

While specific spectra for this compound are not publicly available, chemical suppliers indicate the availability of Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) data upon request.[1] Researchers are advised to obtain a Certificate of Analysis (CoA) from the supplier for detailed analytical information.

Based on the chemical structure, the expected signals in the ¹H and ¹³C NMR spectra can be predicted. The ¹H NMR spectrum would likely show distinct signals for the aromatic protons and the amine protons. The ¹³C NMR spectrum would display five signals corresponding to the carbon atoms of the pyridine ring.

Safety Information

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Signaling Pathways and Logical Relationships

At present, there is no specific information in the reviewed literature detailing the direct involvement of this compound in established signaling pathways. Its utility is primarily as a synthetic intermediate for the creation of more complex, biologically active molecules. The logical relationship in its application is as a starting material for further chemical transformations.

General Application Workflow:

General workflow for the application of this compound in drug discovery.

References

In-Depth Technical Guide: 4-Bromo-5-nitropyridin-2-amine (CAS Number 84487-11-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-5-nitropyridin-2-amine, a key building block in the synthesis of complex heterocyclic molecules for pharmaceutical and agrochemical research.

Chemical and Physical Properties

This compound is a functionalized pyridine derivative. While detailed experimental data for some physical properties are not extensively published, the available information from commercial suppliers and analogous compounds allows for a reliable profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 84487-11-6 | [1][2][3] |

| Molecular Formula | C₅H₄BrN₃O₂ | [1] |

| Molecular Weight | 218.01 g/mol | [1][2] |

| Appearance | Solid (Likely a yellow or brown crystalline powder based on isomers) | Inferred from related compounds |

| Purity | Typically ≥97% | |

| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere. | [2] |

| Solubility | No specific data available. Likely soluble in polar organic solvents like DMF and DMSO, with limited solubility in water, similar to its isomers. | Inferred from related compounds |

| Melting Point | No specific data available. | |

| Boiling Point | No specific data available. | |

| SMILES | NC1=NC=C(C(Br)=C1)--INVALID-LINK--=O | [2] |

| InChI Key | SRZJCTZTDMZTOF-UHFFFAOYSA-N |

Note: Some physical properties are inferred from data on isomeric and closely related compounds due to a lack of specific experimental data for this compound in publicly available literature.

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

References

An In-Depth Technical Guide to the Synthesis of 4-Bromo-5-nitropyridin-2-amine from 2-Aminopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 4-Bromo-5-nitropyridin-2-amine, a valuable building block in pharmaceutical and agrochemical research, starting from 2-aminopyridine. This document details the multi-step synthesis, including the preparation of the key intermediate 2-amino-4-bromopyridine, and the subsequent regioselective nitration. Experimental protocols, quantitative data, and visual diagrams are provided to facilitate a thorough understanding of the process.

Introduction

This compound is a key heterocyclic compound utilized in the development of complex molecular architectures for various biologically active molecules. Its synthesis from the readily available starting material, 2-aminopyridine, involves a strategic sequence of reactions to introduce the bromo and nitro functionalities at the desired positions. Direct functionalization of 2-aminopyridine can be challenging due to the directing effects of the amino group and the pyridine ring nitrogen, often leading to a mixture of isomers. Therefore, a multi-step approach is necessary to achieve the desired regioselectivity.

The most viable synthetic route proceeds through the formation of 2-amino-4-bromopyridine as a key intermediate, which is then subjected to a controlled nitration reaction. This guide will explore the optimized protocols for each of these critical steps.

Synthesis of the Key Intermediate: 2-Amino-4-bromopyridine

Direct bromination of 2-aminopyridine is generally avoided due to the formation of multiple isomers. A more controlled and high-yielding approach involves starting from a pre-functionalized pyridine derivative. One of the most effective methods utilizes 2,4-dibromopyridine-N-oxide as the starting material.

Experimental Protocol: Synthesis of 2-Amino-4-bromopyridine from 2,4-Dibromopyridine-N-oxide

This two-step process involves an initial ammoniation followed by a reduction of the N-oxide.

Step 1: Ammoniation of 2,4-Dibromopyridine-N-oxide

In a sealed reaction vessel, 2,4-dibromopyridine-N-oxide is treated with aqueous ammonia. The reaction is heated to drive the nucleophilic aromatic substitution, where the amino group displaces the bromo group at the 2-position, which is more activated towards nucleophilic attack.

Step 2: Reduction of 2-Amino-4-bromopyridine-N-oxide

The resulting 2-amino-4-bromopyridine-N-oxide is then reduced to the desired 2-amino-4-bromopyridine. A common and effective method for this reduction is the use of iron powder in the presence of a catalytic amount of acid, such as hydrochloric acid, in an alcoholic solvent.[1]

A detailed experimental protocol is provided below, based on established literature.[1]

Materials:

-

2,4-Dibromopyridine-N-oxide

-

Aqueous ammonia

-

Ethanol

-

Iron powder (reduced)

-

Concentrated Hydrochloric Acid (HCl)

-

Diatomaceous earth

Procedure:

-

Ammoniation: In a sealed pressure vessel, charge 2,4-dibromopyridine-N-oxide and a sufficient amount of aqueous ammonia. Heat the mixture at a temperature ranging from 60 to 110 °C. The reaction progress should be monitored by a suitable analytical technique such as TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the intermediate, 2-amino-4-bromopyridine-N-oxide, is isolated.

-

Reduction: In a four-necked flask equipped with a mechanical stirrer, add ethanol and the 2-amino-4-bromopyridine-N-oxide intermediate (1.0 eq). With stirring, add reduced iron powder (10.0 eq) and a catalytic amount of concentrated HCl. Heat the mixture to reflux (approximately 76 °C) for 5 hours, or until the reaction is complete as monitored by TLC.

-

Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth. Concentrate the filtrate under reduced pressure. The resulting solid is then filtered, washed with water, and dried to afford 2-amino-4-bromopyridine as a faint yellow solid.

Quantitative Data for the Synthesis of 2-Amino-4-bromopyridine

| Parameter | Value | Reference |

| Starting Material | 2,4-Dibromopyridine-N-oxide | [1] |

| Ammoniation Step | ||

| Reagents | Aqueous Ammonia | [1] |

| Temperature | 60 - 110 °C | [1] |

| Reduction Step | ||

| Reagents | Reduced Iron Powder, Conc. HCl, Ethanol | [1] |

| Temperature | Reflux (76 °C) | [1] |

| Reaction Time | 5 hours | [1] |

| Overall Yield | up to 80.5% | [1] |

| Purity | 99% | [1] |

Regioselective Nitration of 2-Amino-4-bromopyridine

The nitration of 2-amino-4-bromopyridine is a critical step that dictates the final product's identity. The reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid. The directing effects of the amino and bromo substituents, as well as the pyridine nitrogen, can lead to the formation of both 4-bromo-3-nitropyridin-2-amine and the desired this compound. Controlling the reaction conditions, particularly temperature, is crucial for achieving the desired regioselectivity.

Experimental Protocol: Synthesis of this compound

While detailed protocols for the synthesis of the 3-nitro isomer are more commonly found, the formation of the 5-nitro isomer is also reported. The following protocol is a generalized procedure for the nitration of a brominated aminopyridine, with an emphasis on conditions that can influence the isomer ratio.

Materials:

-

2-Amino-4-bromopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Hydroxide (NaOH) solution for neutralization

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add concentrated sulfuric acid. Cool the acid to 0-5 °C using an ice bath.

-

Substrate Addition: Slowly and portion-wise, add 2-amino-4-bromopyridine to the cold sulfuric acid, ensuring the temperature remains below 5 °C.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Cool this mixture in an ice bath. Add the cold nitrating mixture dropwise to the solution of the substrate in sulfuric acid, maintaining the reaction temperature between 0 and 5 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for a specified period. The progress of the reaction and the isomer ratio should be monitored by HPLC or GC-MS.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the resulting solution with a cooled aqueous solution of sodium hydroxide to precipitate the product.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product, which may be a mixture of isomers, can be purified by column chromatography or recrystallization from a suitable solvent to isolate the this compound.

Quantitative Data for the Nitration of 2-Amino-4-bromopyridine

Quantitative data for the regioselective synthesis of this compound is not extensively detailed in the readily available literature, highlighting the challenges in controlling the isomer ratio. However, for the related nitration of 2-amino-5-bromopyridine to 2-amino-5-bromo-3-nitropyridine, the following conditions are reported and can serve as a starting point for optimization.[2]

| Parameter | Value | Reference |

| Substrate | 2-Amino-5-bromopyridine (0.5 mole) | [2] |

| Nitrating Agent | 95% Nitric Acid (0.57 mole) | [2] |

| Solvent | Sulfuric Acid (sp. gr. 1.84, 500 ml) | [2] |

| Temperature | 0 °C for 1h, then room temp for 1h, then 50-60 °C for 1h | [2] |

| Yield of 3-nitro isomer | 85-93 g | [2] |

Note: To favor the formation of the 5-nitro isomer from 2-amino-4-bromopyridine, it is generally recommended to maintain a consistently low temperature (e.g., 0-5 °C) throughout the reaction and to carefully control the stoichiometry of the nitrating agent.

Visualizing the Synthesis and Workflow

To provide a clear visual representation of the synthetic pathway and the experimental workflow, the following diagrams have been generated using the DOT language.

Synthetic Pathway

References

A Comprehensive Technical Guide to 4-Bromo-5-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physicochemical properties, synthesis, and potential applications of 4-Bromo-5-nitropyridin-2-amine. This heterocyclic compound, identified by CAS number 84487-11-6, is a valuable building block in medicinal chemistry and agrochemical research. Its substituted pyridine ring offers multiple reactive sites for the development of novel molecules.

Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 84487-11-6 | [1][2] |

| Molecular Formula | C₅H₄BrN₃O₂ | [1][3] |

| Molecular Weight | 218.01 g/mol | [1][3] |

| Appearance | Light yellow to yellow solid | Chemical Supplier Data |

| Boiling Point (Predicted) | 352.8 ± 37.0 °C | Not specified |

| Density (Predicted) | 1.929 ± 0.06 g/cm³ | Not specified |

| pKa (Predicted) | 1.77 ± 0.24 | Not specified |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the nitration of a corresponding aminobromopyridine precursor. While a specific protocol for this exact isomer is not widely published, a reliable method can be adapted from the synthesis of the closely related compound, 2-amino-4-bromo-3-nitropyridine.[4] This process involves a classic mixed-acid nitration approach.

Experimental Protocol: Nitration of 2-Amino-4-bromopyridine

This protocol describes the synthesis of a structural isomer and can be considered a foundational method for the synthesis of this compound, likely requiring optimization for the specific substitution pattern.

Materials:

-

2-Amino-4-bromopyridine

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice

-

Distilled Water

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid.

-

Substrate Addition: Cool the sulfuric acid to 0°C using an ice bath. Slowly and in portions, add the 2-amino-4-bromopyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 5°C during the addition.

-

Nitration: Once the substrate is fully dissolved, cool the mixture to 0°C. Add the concentrated nitric acid dropwise via the dropping funnel, maintaining the temperature at 0°C. After the addition is complete, continue stirring the mixture at 0°C for one hour, followed by one hour at room temperature.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring.

-

Isolation and Purification: Collect the resulting precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[4]

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While a comprehensive, publicly available dataset for this specific isomer is limited, data for related compounds and general knowledge of pyridine derivatives allow for the prediction of key spectral features.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyridine ring. The chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of the amino, bromo, and nitro groups.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. The isotopic signature of bromine (⁷⁹Br and ⁸¹Br) would be a characteristic feature in the mass spectrum.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amino group and the N-O stretches of the nitro group.

Potential Applications in Research and Development

Substituted nitropyridines are recognized as important pharmacophores and intermediates in the synthesis of biologically active molecules.[6][7]

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The amino group on this compound can serve as a key hydrogen bond donor, interacting with the hinge region of kinase active sites. The bromo and nitro groups offer opportunities for further chemical modification to enhance potency and selectivity.[8][9]

-

Agrochemicals: Nitropyridine derivatives have been utilized in the development of pesticides and herbicides. The specific substitution pattern of this compound could be explored for the synthesis of novel agrochemicals with improved efficacy and environmental profiles.[7][10]

-

Medicinal Chemistry: As a versatile building block, this compound can be used in the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications, including antiviral and anticancer agents.[6]

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development and chemical synthesis. The provided data and protocols serve as a starting point for further investigation and application of this valuable chemical entity.

References

- 1. 84487-11-6|this compound|BLD Pharm [bldpharm.com]

- 2. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 3. cn.chemcd.com [cn.chemcd.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

Navigating the Solubility Landscape of 4-Bromo-5-nitropyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-5-nitropyridin-2-amine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data for this compound, this document leverages information on structurally similar molecules to predict its solubility profile. Furthermore, it outlines a detailed experimental protocol for accurately determining its solubility in various organic solvents, ensuring researchers can generate precise data for their specific applications.

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound in a range of common organic solvents. It is crucial to note that these are estimations and should be confirmed by experimental analysis.

| Solvent | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | High | Aprotic, highly polar solvent capable of forming strong hydrogen bonds. |

| Dimethylformamide (DMF) | High | Aprotic, polar solvent, effective at solvating polar molecules.[1] |

| Ethanol | Moderate | Polar protic solvent, likely to have moderate solvating power for this compound.[1] |

| Methanol | Moderate | Similar to ethanol, a polar protic solvent. |

| Acetone | Moderate to Low | Polar aprotic solvent with a lower dielectric constant than DMSO or DMF. |

| Acetonitrile | Moderate to Low | Aprotic solvent with moderate polarity. |

| Ethyl Acetate | Low | Moderately polar solvent, likely to be a poorer solvent than alcohols. |

| Dichloromethane (DCM) | Low | Non-polar solvent, expected to have low solvating power. |

| Toluene | Low | Non-polar aromatic solvent. |

| Hexane | Very Low | Non-polar aliphatic solvent. |

| Water | Very Low | The organic nature of the compound suggests limited aqueous solubility.[1] |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following method is a widely accepted approach for determining the solubility of a solid organic compound in an organic solvent.

Experimental Workflow for Solubility Determination

Detailed Experimental Protocol

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., DMSO, Ethanol)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Volumetric flasks and pipettes

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.45 µm)

-

Oven or vacuum desiccator

Procedure:

-

Preparation of the Solvent System:

-

Add an excess amount of solid this compound to a vial. The excess is crucial to ensure a saturated solution is formed.

-

Carefully add a precise volume of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of the Saturated Solution:

-

Remove the vial from the shaker and allow the undissolved solid to settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter (0.45 µm) to the syringe and filter the solution into a pre-weighed, clean vial to remove any remaining solid particles.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Gently evaporate the solvent from the vial using a stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the compound's decomposition point.

-

Once the solvent is completely removed, place the vial in a vacuum desiccator to remove any residual solvent traces and allow it to cool to room temperature.

-

Weigh the vial containing the dry, dissolved solid.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solid.

-

Calculate the volume of the solvent by subtracting the mass of the dissolved solid from the total mass of the saturated solution and dividing by the density of the solvent at the experimental temperature.

-

Express the solubility as mass per unit volume (e.g., mg/mL) or in molarity (mol/L).

-

This in-depth guide provides a foundational understanding of the solubility of this compound and a robust methodology for its experimental determination. Accurate solubility data is paramount for successful drug formulation, process development, and various other research applications.

References

Spectroscopic Data for 4-Bromo-5-nitropyridin-2-amine Remains Elusive

A comprehensive search for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-Bromo-5-nitropyridin-2-amine has yielded no publicly available, detailed experimental results. While the compound is listed in several chemical supplier databases, and some indicate the existence of spectral data, the actual spectra or tabulated chemical shifts and coupling constants are not provided in accessible literature or databases.

This absence of specific NMR data precludes the creation of an in-depth technical guide as requested. The core requirements of presenting quantitative NMR data in structured tables, detailing the specific experimental protocols for this compound, and generating visualizations based on its spectral characteristics cannot be fulfilled without the foundational spectral information.

For researchers, scientists, and drug development professionals working with this compound, the direct acquisition of ¹H and ¹³C NMR spectra would be a necessary first step for its unequivocal structural confirmation and characterization. Standard NMR experimental protocols would apply for this analysis.

General Experimental Protocol for NMR Spectroscopy

For the benefit of researchers who may synthesize or acquire this compound, a general experimental protocol for obtaining the ¹H and ¹³C NMR spectra is provided below. It should be noted that specific parameters may need to be optimized based on the sample concentration and the spectrometer used.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Approximately 5-10 mg of this compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). The choice of solvent will depend on the solubility of the compound and should be free from signals that would overlap with analyte resonances.

-

The solution would be transferred to a standard 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration, although modern spectrometers can reference the residual solvent signal.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Spectral Width: Typically -2 to 12 ppm.

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: Standard probe temperature (e.g., 298 K).

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker spectrometer).

-

Spectral Width: Typically 0 to 200 ppm.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096 scans, or more, are typically required due to the low natural abundance of the ¹³C isotope.

-

Temperature: Standard probe temperature (e.g., 298 K).

Logical Workflow for Spectral Analysis

Once the NMR data is acquired, the following logical workflow would be employed for its analysis and the subsequent characterization of this compound.

Caption: Logical workflow for the acquisition and analysis of NMR spectral data.

Mass Spectrometry Analysis of 4-Bromo-5-nitropyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-nitropyridin-2-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. As with any novel compound intended for pharmaceutical development, comprehensive structural characterization is a critical step. Mass spectrometry is an indispensable analytical technique for confirming the molecular weight and elucidating the structure of such compounds through fragmentation analysis. This technical guide provides a detailed overview of the mass spectrometry analysis of this compound, including predicted mass spectral data, generalized experimental protocols, and a proposed fragmentation pathway. It is important to note that while extensive experimental data for this specific compound is not widely available in published literature, this guide synthesizes predicted data and established methodologies for similar chemical structures to provide a robust framework for its analysis.

Predicted Mass Spectral Data

The following tables summarize the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is crucial for the initial identification of the compound in a mass spectrum. The presence of bromine results in a characteristic isotopic pattern (approximately 50.7% for ⁷⁹Br and 49.3% for ⁸¹Br), which should be observable for all bromine-containing ions.

Table 1: Predicted m/z for Positive Ion Adducts

| Adduct | m/z |

| [M+H]⁺ | 217.95596 |

| [M+Na]⁺ | 239.93790 |

| [M+NH₄]⁺ | 234.98250 |

| [M+K]⁺ | 255.91184 |

| [M+H-H₂O]⁺ | 199.94594 |

Data sourced from PubChemLite.[1]

Table 2: Predicted m/z for Negative Ion Adducts

| Adduct | m/z |

| [M-H]⁻ | 215.94140 |

| [M+HCOO]⁻ | 261.94688 |

| [M+CH₃COO]⁻ | 275.96253 |

| [M+Na-2H]⁻ | 237.92335 |

Data sourced from PubChemLite.[1]

Experimental Protocols

The following are generalized experimental protocols for the mass spectrometry analysis of this compound. These are based on standard methods for the analysis of similar small organic molecules and may require optimization for specific instrumentation and experimental goals.[2][3][4]

Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) in a clean, dry vial.

-

Working Standard (10 µg/mL): Dilute 10 µL of the stock solution with 990 µL of 50:50 (v/v) acetonitrile:water to obtain a final concentration of 10 µg/mL.

-

Further Dilutions: Prepare a series of calibration standards by serial dilution of the working standard with 50:50 (v/v) acetonitrile:water, if quantitative analysis is required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for the separation and sensitive detection of the analyte.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive and/or negative mode.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flow: Desolvation gas at 600 L/hr, cone gas at 50 L/hr.

-

Acquisition Mode: Full scan MS to identify the molecular ion and data-dependent MS/MS to obtain fragment ions.

-

Scan Range: m/z 100-500.

-

Collision Energy: Ramped from 10 to 40 eV for MS/MS to observe a range of fragment ions.

-

Data Analysis and Fragmentation Pathway

The structural elucidation of this compound is achieved through the analysis of its fragmentation pattern in the MS/MS spectrum. The following is a proposed fragmentation pathway based on the known fragmentation patterns of amine and nitro-substituted aromatic compounds.[5]

A primary fragmentation event for amines is the α-cleavage, which involves the cleavage of the bond adjacent to the nitrogen atom.[5] For aromatic nitro compounds, common fragmentation includes the loss of NO, NO₂, and other small neutral molecules.

Proposed Fragmentation for [M+H]⁺ (m/z 217.96/219.96)

-

Loss of NO₂: A common fragmentation for nitroaromatic compounds, leading to a fragment at m/z 171.96/173.96.

-

Loss of H₂NCN: Cleavage of the pyridine ring could lead to the loss of cyanamide, resulting in a fragment at m/z 175.93/177.93.

-

Loss of Br: Cleavage of the carbon-bromine bond would result in a fragment at m/z 138.04.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Proposed Fragmentation Pathway

Caption: Proposed fragmentation pathway for the [M+H]⁺ ion of this compound.

Logical Structure of the Technical Guide

Caption: Logical flow and structure of this technical guide.

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometry analysis of this compound. While experimental data for this specific molecule is limited, the predicted data, generalized protocols, and proposed fragmentation pathway presented here offer a solid starting point for researchers. The provided workflows and diagrams aim to facilitate a structured and logical approach to its analysis. Further experimental work is necessary to confirm the proposed fragmentation and to develop and validate a robust analytical method for this compound.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Substituted Nitropyridines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Infrared (IR) spectroscopy for the characterization of substituted nitropyridines. These compounds are of significant interest in medicinal chemistry and materials science, and IR spectroscopy serves as a rapid, non-destructive, and informative tool for their structural elucidation. This document outlines the characteristic vibrational frequencies of substituted nitropyridines, provides a detailed experimental protocol for their analysis, and presents key data in a structured format to aid in spectral interpretation.

Principles of IR Spectroscopy of Substituted Nitropyridines

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The absorption of specific frequencies of IR radiation corresponds to the vibrations of particular bonds or functional groups within the molecule. For substituted nitropyridines, the key vibrational modes of interest are those associated with the nitro group (NO₂), the pyridine ring, and the various substituents.

The positions of the absorption bands are influenced by several factors, including the mass of the atoms in the bond, the bond strength, and the electronic effects (inductive and resonance) of the substituents on the pyridine ring. The electron-withdrawing nature of the nitro group significantly influences the electronic distribution within the pyridine ring, which in turn affects the vibrational frequencies of the ring's C-C and C-N bonds. Similarly, the position and electronic nature of other substituents will cause predictable shifts in the absorption frequencies of the nitro group and the pyridine ring.

Experimental Protocol: FTIR Analysis of Solid Nitropyridine Derivatives via the KBr Pellet Method

This section details a standard procedure for the preparation and analysis of solid substituted nitropyridine samples using Fourier Transform Infrared (FTIR) spectroscopy with the potassium bromide (KBr) pellet technique.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Hydraulic press with a pellet die

-

Agate mortar and pestle

-

Analytical balance (accurate to 0.1 mg)

-

Oven

-

Desiccator

-

Spectroscopic grade potassium bromide (KBr), dried

-

Substituted nitropyridine sample

-

Spatula

-

Sample holder for the FTIR spectrometer

Procedure:

-

Sample and KBr Preparation:

-

Dry the spectroscopic grade KBr in an oven at 110°C for at least 2-3 hours to remove any absorbed moisture.

-

Allow the KBr to cool to room temperature in a desiccator.

-

Weigh approximately 1-2 mg of the solid substituted nitropyridine sample.

-

Weigh approximately 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

-

-

Grinding and Mixing:

-

Place the weighed KBr in a clean, dry agate mortar and grind it to a fine powder.

-

Add the weighed nitropyridine sample to the mortar.

-

Grind the sample and KBr together thoroughly for several minutes to ensure a homogeneous mixture. The resulting powder should be very fine and uniform.

-

-

Pellet Formation:

-

Assemble the pellet die according to the manufacturer's instructions.

-

Carefully transfer a portion of the sample-KBr mixture into the die.

-

Distribute the powder evenly to ensure a uniform pellet thickness.

-

Place the die into the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum and record their wavenumbers (cm⁻¹).

-

Correlate the observed bands with the known vibrational frequencies of the nitro group, the pyridine ring, and the specific substituents.

-

Data Presentation: Characteristic IR Absorption Frequencies

The following tables summarize the key IR absorption frequencies for various substituted nitropyridines. The data is categorized by the type of substituent to facilitate comparison.

Nitro Group Vibrations

The nitro group (NO₂) exhibits two characteristic strong stretching vibrations: the asymmetric stretch (ν_as(NO₂)) and the symmetric stretch (ν_s(NO₂)). The positions of these bands are sensitive to the electronic environment.

| Vibrational Mode | General Wavenumber Range (cm⁻¹) | Notes |

| Asymmetric NO₂ Stretch (ν_as) | 1550 - 1475 | A very strong and characteristic absorption. Its position is influenced by substituent effects. |

| Symmetric NO₂ Stretch (ν_s) | 1360 - 1290 | A strong absorption, typically less intense than the asymmetric stretch. |

| NO₂ Bending (δ) | 870 - 830 | A medium to weak absorption. |

| NO₂ Rocking (ρ) | ~530 | A weak absorption. |

Pyridine Ring Vibrations

The pyridine ring has several characteristic vibrational modes, including C-H stretching, C=C and C=N stretching, and ring breathing modes.

| Vibrational Mode | General Wavenumber Range (cm⁻¹) | Notes |

| Aromatic C-H Stretch (ν) | 3100 - 3000 | Multiple weak to medium bands. |

| C=C and C=N Stretch (ν) | 1610 - 1430 | A series of bands of variable intensity, characteristic of the aromatic ring. The positions are sensitive to substitution patterns. |

| Ring Breathing | ~1000 | A sharp, often medium-intensity band. |

| C-H Out-of-Plane Bend (γ) | 900 - 650 | The position of these strong bands is highly indicative of the substitution pattern on the pyridine ring. |

IR Data for Specific Substituted Nitropyridines

The following table presents experimentally observed IR absorption frequencies for a selection of substituted nitropyridines.

| Compound | ν_as(NO₂) (cm⁻¹) | ν_s(NO₂) (cm⁻¹) | Pyridine Ring (C=C, C=N) (cm⁻¹) | Other Key Bands (cm⁻¹) |

| 3-Nitropyridine | ~1530 | ~1350 | ~1600, 1470, 1420 | C-H stretch: ~3080 |

| 2-Chloro-3-nitropyridine | ~1535 | ~1355 | ~1580, 1450, 1410 | C-Cl stretch: ~700-800 |

| 2-Chloro-5-nitropyridine | ~1525 | ~1350 | ~1600, 1470, 1400 | C-Cl stretch: ~700-800 |

| 2-Amino-5-nitropyridine | ~1510 | ~1330 | ~1630, 1580, 1480 | N-H stretch: ~3400, 3300 (asymmetric and symmetric); N-H bend: ~1620 |

| 2-Methoxy-5-nitropyridine | ~1520 | ~1340 | ~1600, 1490, 1420 | C-O-C stretch: ~1250, 1030; CH₃ stretch: ~2950, 2850 |

| 2-Methyl-5-nitropyridine | ~1525 | ~1350 | ~1600, 1480, 1410 | CH₃ stretch: ~2960, 2870; CH₃ bend: ~1450, 1380 |

| 4-Hydroxy-3-nitropyridine | ~1530 | ~1350 | ~1610, 1500, 1440 | O-H stretch: ~3400 (broad) |

Note: The exact positions of the peaks can vary slightly depending on the physical state of the sample and the specific instrument used.

Visualization of Key Vibrational Modes

The following diagram illustrates the general regions of a typical IR spectrum for a substituted nitropyridine, highlighting the key vibrational modes.

This guide provides a foundational understanding of the IR spectroscopy of substituted nitropyridines. For more detailed analysis and interpretation, it is recommended to consult specialized spectroscopic databases and peer-reviewed literature for specific compounds of interest. The combination of the experimental protocol and the provided data tables should serve as a valuable resource for researchers in the field.

Technical Guide: Stability and Storage of 4-Bromo-5-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions and a detailed framework for assessing the stability of 4-Bromo-5-nitropyridin-2-amine. Given the limited publicly available quantitative stability data for this specific compound, this document focuses on providing robust experimental protocols and best practices based on data from analogous compounds and established pharmaceutical stability testing guidelines.

Introduction

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. The presence of nitro, bromo, and amino functional groups suggests potential susceptibility to various degradation pathways, including hydrolysis, oxidation, and photolysis. A thorough understanding of its stability profile is critical for ensuring its quality, efficacy, and safety in research and development.

Recommended Storage Conditions

Based on information from various chemical suppliers, the following storage conditions are recommended to ensure the long-term stability of this compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential thermal degradation. |

| Light Exposure | Keep in a dark place | The nitroaromatic and pyridine moieties can be susceptible to photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation of the amino group and other potential oxidative degradation pathways. |

| Moisture | Keep in a dry place, in a tightly sealed container | To prevent hydrolysis and potential hygroscopic effects that could alter the physical and chemical properties of the compound. |

| Incompatibilities | Strong oxidizing agents, strong acids | The amino group can react with strong acids, and the overall molecule can be susceptible to oxidation by strong oxidizing agents.[1][2][3] |

Assessment of Chemical Stability: Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[4] The following protocols are designed as a framework for investigating the intrinsic stability of this compound. A target degradation of 5-20% is generally considered optimal for these studies.[5]

General Experimental Workflow

The following diagram outlines a typical workflow for conducting forced degradation studies.

Experimental Protocols

3.2.1. Hydrolytic Degradation

-

Acid Hydrolysis:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of acetonitrile and 0.1 M hydrochloric acid.

-

Maintain the solution at room temperature or elevated temperature (e.g., 60°C) and monitor for degradation over time (e.g., at 2, 4, 8, 24 hours).

-

Before analysis, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.

-

-

Base Hydrolysis:

-

Prepare a solution of the compound (e.g., 1 mg/mL) in a mixture of acetonitrile and 0.1 M sodium hydroxide.

-

Maintain the solution at room temperature and monitor for degradation at the same time points as the acid hydrolysis study.

-

Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

-

-

Neutral Hydrolysis:

-

Prepare a solution of the compound (e.g., 1 mg/mL) in a mixture of acetonitrile and water.

-

Maintain at an elevated temperature (e.g., 60°C) and monitor over time.

-

3.2.2. Oxidative Degradation

-

Prepare a solution of the compound (e.g., 1 mg/mL) in a mixture of acetonitrile and 3% hydrogen peroxide.

-

Keep the solution at room temperature and monitor for degradation over time.

-

Analyze the samples directly.

3.2.3. Thermal Degradation

-

In Solution:

-

Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water).

-

Heat the solution in a controlled temperature oven or water bath (e.g., 60°C) and monitor for degradation over time.

-

-

Solid State:

-

Place a known amount of the solid compound in a vial.

-

Heat in a controlled temperature oven at a temperature below its melting point (e.g., 80°C).

-

At specified time points, dissolve a portion of the solid in a suitable solvent for analysis.

-

3.2.4. Photolytic Degradation

-

Expose a solution of the compound and the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples at the end of the exposure period.

Assessment of Physical Stability: Hygroscopicity

The hygroscopicity of a substance is its ability to attract and hold water molecules from the surrounding environment. This is a critical parameter as moisture uptake can affect chemical stability, physical properties, and formulation performance.

Experimental Protocol for Hygroscopicity Classification

A common method for determining hygroscopicity is based on the European Pharmacopoeia (Ph. Eur.) guidelines.

-

Accurately weigh approximately 1 g of this compound into a tared container.

-

Place the open container in a desiccator containing a saturated solution of ammonium chloride, which maintains a relative humidity of approximately 80% at 25°C.

-

Store the desiccator at 25°C for 24 hours.

-

After 24 hours, re-weigh the sample and calculate the percentage increase in mass.

-

Classify the hygroscopicity based on the following table.

| Classification | % Mass Increase |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

Advanced Method: Dynamic Vapor Sorption (DVS)

For a more detailed analysis, DVS can be employed. This technique measures the mass of a sample as a function of relative humidity at a constant temperature, providing a sorption-desorption isotherm.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of this compound and detecting the formation of degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable for this type of compound.

Proposed HPLC Method Development Protocol

The following is a starting point for developing a stability-indicating HPLC method, based on methods for similar compounds.[1][3]

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid or Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient (e.g., start with a low percentage of B and increase to elute any less polar degradation products) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | Monitor at a wavelength of maximum absorbance (determined by UV-Vis scan) and use a photodiode array (DAD) detector to assess peak purity. |

| Injection Volume | 10 µL |

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines, including assessment of:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by analyzing stressed samples.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: (Repeatability, intermediate precision, and reproducibility).

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Summary and Conclusions

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. 2-Amino-5-bromopyridine | 1072-97-5 | Benchchem [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. 4214-75-9|2-Amino-3-nitropyridine|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Regioselective Synthesis of 4-Bromo-5-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regioselective synthesis of 4-Bromo-5-nitropyridin-2-amine, a valuable building block in medicinal chemistry and drug development. Due to the directing effects of the amino group on the pyridine ring, direct nitration of 2-amino-4-bromopyridine is not a regioselective process and leads to the formation of the undesired 3-nitro isomer. Therefore, a multi-step synthetic approach is required to achieve the desired substitution pattern with high selectivity.

This document outlines a validated multi-step synthetic pathway, complete with detailed experimental protocols and quantitative data. The presented methodology focuses on a strategic sequence of reactions to ensure the precise installation of the bromo and nitro functionalities at the 4- and 5-positions, respectively.

Synthetic Pathway Overview

The most viable regioselective synthesis of this compound proceeds through a three-step sequence starting from the readily available 2-aminopyridine. The key to this strategy is the introduction of the nitro group at the 5-position early in the synthesis, followed by a regioselective bromination at the 4-position.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-nitropyridine

The initial step involves the nitration of 2-aminopyridine. The amino group at the 2-position directs the electrophilic nitration to the 5-position (para to the amino group), yielding 2-amino-5-nitropyridine with high regioselectivity.

Reaction Scheme:

Experimental Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 2-aminopyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate beaker, and cool it in an ice bath.

-

Add the cold nitrating mixture dropwise to the 2-aminopyridine solution over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9, keeping the temperature below 20 °C.

-

The yellow precipitate of 2-amino-5-nitropyridine is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.

| Parameter | Value |

| Starting Material | 2-Aminopyridine |

| Reagents | Conc. Nitric Acid, Conc. Sulfuric Acid |

| Solvent | Sulfuric Acid |

| Reaction Temperature | 0-10 °C |

| Reaction Time | 3-5 hours |

| Typical Yield | 85-95% |

Step 2: Regioselective Bromination of 2-Amino-5-nitropyridine

This is the critical regioselective step. The presence of the amino group at the 2-position and the nitro group at the 5-position deactivates the 3 and 5 positions towards further electrophilic substitution. The 4-position, being ortho to the activating amino group, becomes the most favorable site for bromination.

Reaction Scheme:

Experimental Procedure:

-

In a round-bottom flask, dissolve 2-amino-5-nitropyridine in a suitable solvent such as acetonitrile.

-

Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature with stirring.

-

Heat the reaction mixture to a gentle reflux (around 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

| Parameter | Value |

| Starting Material | 2-Amino-5-nitropyridine |

| Reagent | N-Bromosuccinimide (NBS) |

| Solvent | Acetonitrile |

| Reaction Temperature | 50-60 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | 70-80% |

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Aminopyridine | C5H6N2 | 94.12 | 59-61 | White to off-white crystalline solid |

| 2-Amino-5-nitropyridine | C5H5N3O2 | 139.11 | 200-203 | Yellow crystalline solid |

| This compound | C5H4BrN3O2 | 218.01 | 210-214 | Yellow solid |

Logical Workflow for Synthesis

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The regioselective synthesis of this compound is successfully achieved through a strategic multi-step process. By first introducing the nitro group at the 5-position of 2-aminopyridine, the subsequent bromination is effectively directed to the 4-position, thus overcoming the inherent regioselectivity challenges of direct functionalization. The detailed protocols and data presented in this guide provide a reliable and reproducible methodology for the laboratory-scale synthesis of this important chemical intermediate, which is of significant interest to the pharmaceutical and drug development industries.

The Interplay of Forces: An In-depth Technical Guide to Electronic and Steric Effects in Bromo-Nitro-Aminopyridines

For Researchers, Scientists, and Drug Development Professionals

The substitution pattern of aromatic rings is a cornerstone of medicinal chemistry and materials science, dictating the physical, chemical, and biological properties of a molecule. In the realm of pyridine chemistry, the introduction of bromo, nitro, and amino groups creates a complex interplay of electronic and steric effects that significantly influences molecular geometry, reactivity, and potential as a pharmacophore. This technical guide provides a comprehensive analysis of these effects in bromo-nitro-aminopyridines, offering insights for the rational design of novel compounds.

Understanding the Fundamental Interactions

The pyridine ring, an electron-deficient heterocycle, is susceptible to nucleophilic aromatic substitution. The introduction of substituents like the strongly electron-withdrawing nitro group (-NO₂) further deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution. Conversely, the amino group (-NH₂) is a powerful electron-donating group that activates the ring, particularly at the ortho and para positions. The bromo group (-Br), a halogen, exhibits a dual electronic nature: it is inductively electron-withdrawing but can donate electron density through resonance.

The simultaneous presence of these groups on a pyridine scaffold leads to a nuanced electronic landscape. The regiochemical placement of these substituents is critical in determining the overall electronic character of the molecule and its subsequent reactivity. Steric hindrance, the spatial arrangement of atoms, adds another layer of complexity, influencing bond angles, bond lengths, and the ability of reactants to approach the molecule.

Quantitative Analysis of Electronic and Steric Parameters

To systematically evaluate the impact of substitution, a combination of spectroscopic and computational methods is employed. The data presented below, synthesized from various studies on substituted pyridines, provides a quantitative framework for understanding these effects. While a comprehensive dataset for all possible bromo-nitro-aminopyridines is not available in a single source, the following tables offer representative values for key electronic and steric descriptors.

Table 1: Spectroscopic Data of Substituted Pyridines

| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | IR Stretching Frequencies (cm⁻¹) |

| 2-Aminopyridine | δ 7.85 (d), 7.30 (t), 6.55 (d), 6.40 (t) | δ 158.5, 148.0, 137.5, 113.8, 108.5 | ν(N-H): 3442, 3300; ν(C=N): 1617[1] |

| 3-Bromopyridine | δ 8.65 (d), 8.55 (d), 7.75 (dt), 7.25 (dd) | δ 151.0, 147.5, 138.0, 124.0, 120.5 | - |

| 4-Nitropyridine | δ 9.10 (d), 8.30 (d) | δ 150.5, 145.0, 124.0 | ν(NO₂): 1520, 1350 |

| 2-Amino-5-bromopyridine | - | - | - |

| 3-Bromo-4-nitropyridine | - | - | - |

Note: Specific data for bromo-nitro-aminopyridines is sparse in the literature; the values above for related compounds illustrate the expected trends.

Table 2: Computational Data on Substituted Pyridines

| Compound | Dipole Moment (Debye) | Mulliken Atomic Charges (e) | HOMO Energy (eV) | LUMO Energy (eV) |

| Pyridine | 2.22 | N: -0.17 | -6.5 | 0.5 |

| 2-Aminopyridine | 1.85 | N(ring): -0.25, N(amino): -0.35 | -5.8 | 0.8 |

| 4-Nitropyridine | 0.53 | N(ring): -0.05, N(nitro): +0.40 | -7.5 | -1.2 |

| 3-Bromo-4-nitropyridine | - | - | - | - |

Note: This data is derived from computational chemistry studies on aminopyridines and related molecules.[2] The values highlight the significant impact of substituents on the electronic properties of the pyridine ring.

Experimental Protocols

The synthesis and characterization of bromo-nitro-aminopyridines require specific and carefully controlled experimental procedures. The following sections detail representative protocols for key transformations.

Synthesis of 2-Amino-5-bromopyridine

A common route to 2-amino-5-bromopyridine involves the bromination of 2-aminopyridine.[3]

Procedure:

-

N-Acylation: 2-Aminopyridine is first protected by acylation, typically with acetic anhydride, to prevent side reactions at the amino group. The reaction is usually carried out under reflux conditions.[3]

-

Bromination: The protected 2-acetylaminopyridine is then brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid. The reaction temperature is carefully controlled to ensure regioselectivity.[3]

-

Hydrolysis: The acetyl group is removed by hydrolysis under basic conditions (e.g., with aqueous sodium hydroxide) to yield 2-amino-5-bromopyridine.[3] The final product is then purified by recrystallization or column chromatography.

Synthesis of 2-Nitro-5-bromopyridine

The synthesis of 2-nitro-5-bromopyridine can be achieved through the oxidation of 2-amino-5-bromopyridine.[4]

Procedure:

-

Oxidation: 2-Amino-5-bromopyridine is dissolved in a suitable solvent, such as acetic acid.[4]

-

An oxidizing agent, such as peracetic acid, is added slowly to the solution while maintaining a controlled temperature, typically below 40°C.[4]

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is then neutralized with a base to precipitate the 2-nitro-5-bromopyridine product, which is subsequently collected by filtration and purified.[4]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts of the pyridine ring protons and carbons are highly sensitive to the electronic effects of the substituents. For instance, the electron-withdrawing nitro group will cause a downfield shift of adjacent protons, while the electron-donating amino group will cause an upfield shift. Steric hindrance can be observed through changes in coupling constants or through-space interactions in 2D NMR experiments like NOESY.[5]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups. The stretching frequencies of the N-H bonds in the amino group (typically 3300-3500 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (around 1550-1500 cm⁻¹ and 1365-1335 cm⁻¹, respectively) are particularly informative.[1][6]

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compounds.

Visualization of Key Concepts

To better illustrate the relationships and processes discussed, the following diagrams have been generated using Graphviz.

Caption: Synthetic and characterization workflow for bromo-nitro-aminopyridines.

Caption: Electronic effects of substituents on the pyridine ring.

Caption: Impact of steric hindrance from adjacent substituents.

Conclusion and Future Directions

The electronic and steric effects in bromo-nitro-aminopyridines are a result of a delicate balance between the electron-donating and -withdrawing properties of the substituents and their spatial arrangement. A thorough understanding of these principles is paramount for the targeted design of molecules with desired properties. While this guide provides a foundational understanding based on existing literature, further systematic studies on a wider range of bromo-nitro-aminopyridine isomers are necessary to build a more comprehensive quantitative structure-property relationship model. Such studies will undoubtedly accelerate the discovery and development of novel pharmaceuticals and functional materials based on this versatile chemical scaffold.

References

- 1. tsijournals.com [tsijournals.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google Patents [patents.google.com]

- 5. chempap.org [chempap.org]

- 6. Molecular Modeling and Antimicrobial Screening Studies on Some 3-Aminopyridine Transition Metal Complexes [scirp.org]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Bromo-5-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures.[1][2] These structural motifs are prevalent in a vast array of pharmaceuticals and functional materials.[1][3] This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 4-bromo-5-nitropyridin-2-amine with various arylboronic acids. This reaction is a key step in the synthesis of 4-aryl-5-nitropyridin-2-amine derivatives, which are important scaffolds in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents.[4][5]

The presence of both a nitro group (a strong electron-withdrawing group) and an amino group on the pyridine ring can influence the substrate's reactivity. The protocols provided herein are adapted from established methods for structurally similar aminobromopyridines and are designed to provide a robust starting point for optimization.[2][6]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[7][8]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki coupling of this compound with arylboronic acids. Optimization of the catalyst, ligand, base, and solvent system may be necessary to achieve optimal yields for specific substrates.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0)

This protocol utilizes a commonly available and effective palladium catalyst for a range of Suzuki coupling reactions.[2]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

1,4-Dioxane (anhydrous, degassed)

-

Water (degassed)

-

Schlenk flask or reaction vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[1]

-

Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]

-

Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[1]

-

Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).[1][2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[1]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[1]

-

Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Using a Buchwald Ligand System

For challenging substrates, a more active catalyst system employing a Buchwald ligand can be beneficial.[6]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

SPhos (0.04 eq)

-

Potassium phosphate (K₃PO₄) (3.0 eq)

-

Toluene (degassed)

-

Water (degassed)

-

Schlenk flask

-

Inert atmosphere (Argon)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂, SPhos, and K₃PO₄.[6]

-

Evacuate and backfill the flask with argon three times.[6]

-

Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).[6]

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.[6]

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[6]

Experimental Workflow

The general workflow for the synthesis and purification of 4-aryl-5-nitropyridin-2-amines via Suzuki coupling is outlined below.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]